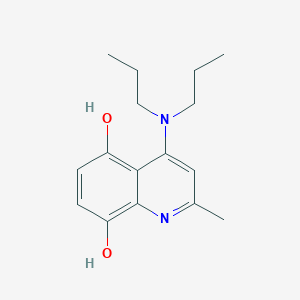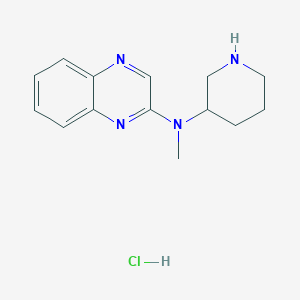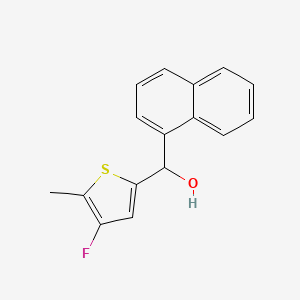
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from isopropanol and hexanes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Reduction: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a nitro group.
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position on the indole ring.
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positioning can result in distinct biological activities and potential therapeutic applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole |
InChI |
InChI=1S/C15H17N3O2/c1-2-17-7-5-11(6-8-17)14-10-16-15-9-12(18(19)20)3-4-13(14)15/h3-5,9-10,16H,2,6-8H2,1H3 |
Clave InChI |
HPGDTBDVKSENNN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)






